(Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)isobutyramide
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Overview
Description
The compound is a complex organic molecule that likely contains a thieno[3,4-d]thiazole core, which is a type of heterocyclic compound . Heterocycles are widely used in organic synthesis and medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as thiazolo[5,4-d]thiazoles, have been synthesized using various methods . For instance, 3-formylchromones and 2-aminobenzothiazoles can form corresponding imines in 2-propanol .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Thiazolo[5,4-d]thiazoles, for example, are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis
The compound might undergo various chemical reactions depending on its functional groups. For instance, 3-formylchromones and 2-aminobenzothiazoles can form corresponding imines in 2-propanol .Scientific Research Applications
- In a study involving Euglena gracilis Z , researchers investigated the effects of 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) on photosynthesis . Euglena populations exposed to DCMU exhibited significant modifications in their pigment system. Chlorophyll content decreased dramatically, and light-driven O₂ evolution ceased at higher DCMU concentrations.
- HDAC inhibitors have shown promise in cancer therapy by modulating gene expression and promoting apoptosis. The compound’s structure suggests it could be a novel HDAC inhibitor .
Photosynthesis Research
Histone Deacetylase (HDAC) Inhibition
Calvayrac, R., Laval-Martin, D., Dubertret, G., & Bomsel, J.-L. (1979). Analysis and Characterization of 3-(3,4-Dichlorophenyl)-1,1-Dimethylurea (DCMU)-resistant Euglena: II. Modifications Affecting Photosynthesis during Adaptation to Different Doses of DCMU. Plant Physiology, 63(5), 866–872. Discovery of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol as a Novel Histone Deacetylase Inhibitor with Anticancer Activity.
Future Directions
properties
IUPAC Name |
N-[3-(2,3-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O3S2/c1-8(2)14(20)18-15-19(10-5-3-4-9(16)13(10)17)11-6-24(21,22)7-12(11)23-15/h3-5,8,11-12H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQBCRAHCFNUMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)isobutyramide |
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